N,N,N',N'-Tetra(pyridin-4-yl)methanediamine
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Overview
Description
N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine: is an organic compound with the molecular formula C21H18N6. It consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine typically involves the reaction of 4,4’-dipyridyl-amine with formaldehyde under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the methylene bridge .
Industrial Production Methods: While specific industrial production methods for N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of the pyridine rings.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks with unique properties.
Medicine: Investigated for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the creation of luminescent materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific coordination environment. The molecular targets and pathways involved are primarily related to the interaction between the pyridine rings and the metal ions .
Comparison with Similar Compounds
N,N,N’,N’-Tetra(pyridin-4-yl)benzidine: Similar structure but with a benzidine core instead of a methylene bridge.
N,N,N’,N’-Tetra(pyridin-4-yl)-1,4-phenylenediamine: Contains a phenylenediamine core.
Uniqueness: N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine is unique due to its methylene bridge, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to the development of materials with tailored properties for specific applications .
Properties
Molecular Formula |
C21H18N6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N,N',N'-tetrapyridin-4-ylmethanediamine |
InChI |
InChI=1S/C21H18N6/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21/h1-16H,17H2 |
InChI Key |
RRWSGOMJPMNLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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